

# In-Depth Technical Guide: Trichloroacetamidoxime

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## Compound of Interest

Compound Name: Trichloroacetamidoxime

Cat. No.: B15127443

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## Core Compound Identification

Chemical Name: **Trichloroacetamidoxime** CAS Number: 2533-67-7 IUPAC Name: 2,2,2-trichloro-N'-hydroxyethanimidamide

## Physicochemical Properties

Quantitative data for **Trichloroacetamidoxime** is not widely reported in publicly available literature, reflecting its primary role as a reactive intermediate in chemical synthesis.

Property	Value	Source
Molecular Formula	C <sub>2</sub> H <sub>3</sub> Cl <sub>3</sub> N <sub>2</sub> O	[Calculated]
Molecular Weight	177.42 g/mol	[Calculated]
Melting Point	Not Available	-
Boiling Point	Not Available	-
Solubility	Not Available	-

## Synthesis

**Trichloroacetamidoxime** is synthesized via the nucleophilic addition of hydroxylamine to trichloroacetonitrile. The electron-withdrawing nature of the trichloromethyl group activates the nitrile carbon, facilitating the reaction.

## Experimental Protocol: Synthesis of 2,2,2-trichloro-N'-hydroxyethanimidamide

Materials:

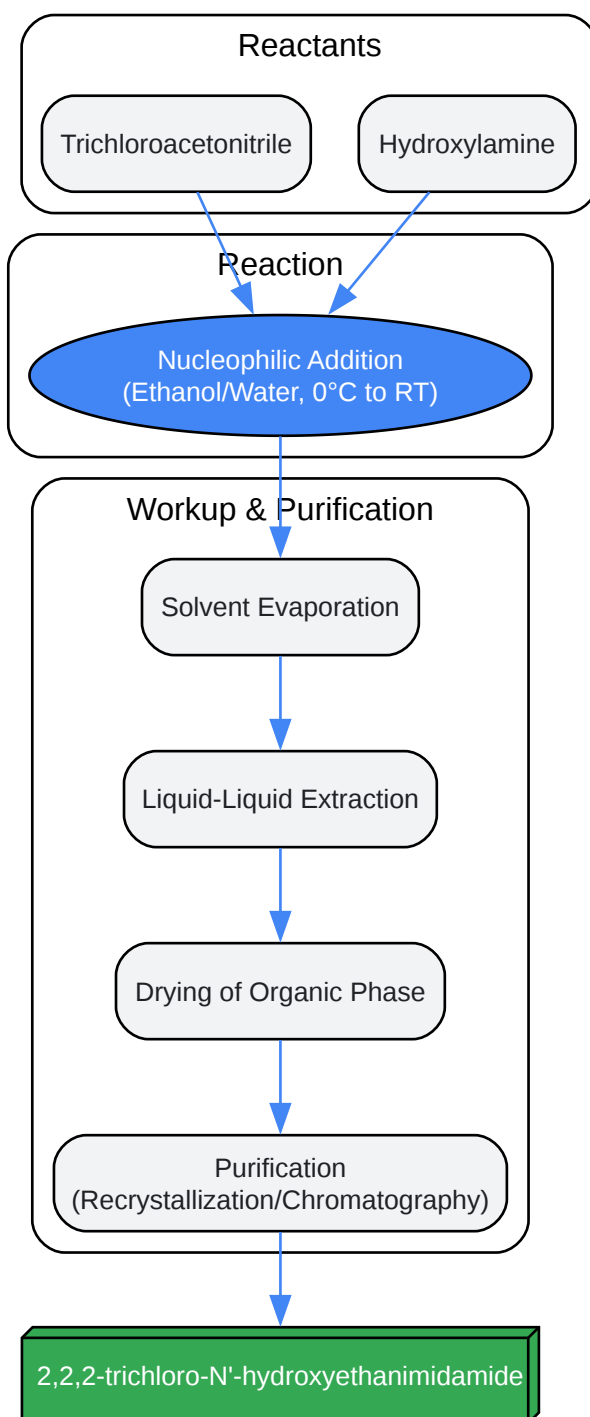
- Trichloroacetonitrile (1 equivalent)
- Hydroxylamine hydrochloride (1.1 equivalents)
- Sodium carbonate (1.1 equivalents)
- Ethanol
- Water
- Dichloromethane
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- A solution of hydroxylamine hydrochloride in water is carefully neutralized with sodium carbonate.
- The resulting aqueous solution of free hydroxylamine is added dropwise to a stirred solution of trichloroacetonitrile in ethanol at 0-5 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

- Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
- The residue is partitioned between water and dichloromethane.
- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is evaporated to yield crude 2,2,2-trichloro-N'-hydroxyethanimidamide, which can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:



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Caption: Synthesis workflow for **Trichloroacetamidoxime**.

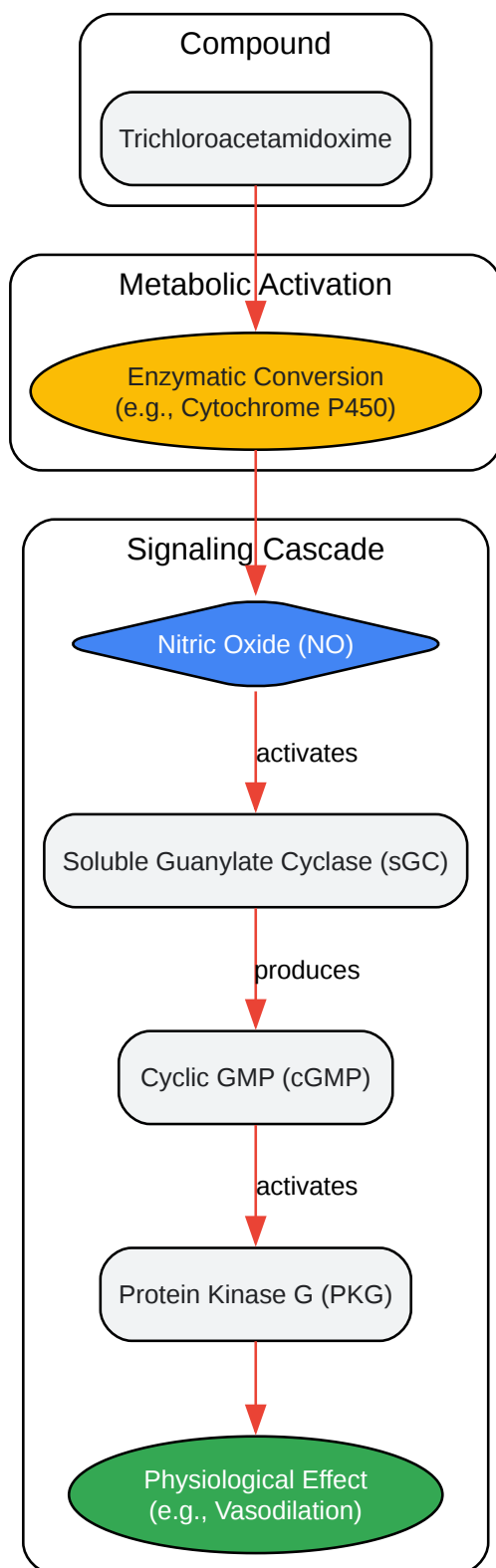
## Applications in Drug Development and Agrochemicals

**Trichloroacetamidoxime** serves as a key building block in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amidine and a hydroxyl group, allows for diverse subsequent chemical transformations. This makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.

## Potential Signaling Pathway Interactions (Hypothetical)

While specific biological activities for **Trichloroacetamidoxime** are not extensively documented, compounds containing the amidoxime functional group are known to act as prodrugs of amidines, which can exhibit a range of biological effects. For instance, amidine-containing molecules can interact with enzymes that have serine, cysteine, or aspartate residues in their active sites, such as proteases. Furthermore, amidoximes are known nitric oxide (NO) donors, a critical signaling molecule in various physiological processes.

Hypothetical Mechanism of Action as a Nitric Oxide Donor:



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Caption: Potential NO-mediated signaling pathway.

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